4-(2,5-Dimethylphenoxy)-3-methylaniline
Overview
Description
4-(2,5-Dimethylphenoxy)-3-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and an aniline moiety substituted with a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethylphenoxy)-3-methylaniline typically involves the following steps:
Formation of 2,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Etherification: The 2,5-dimethylphenol is then reacted with 3-chloroaniline in the presence of a base like sodium hydride to form the desired ether linkage, resulting in this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, due to the presence of the phenoxy and aniline groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Nitro or sulfonyl derivatives.
Scientific Research Applications
4-(2,5-Dimethylphenoxy)-3-methylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticonvulsant and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding assays.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenoxy)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and aniline groups allow it to bind to active sites or receptor pockets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- 4-(2,5-Dimethylphenoxy)-2-methylaniline
- 4-(2,5-Dimethylphenoxy)-4-methylaniline
- 4-(2,5-Dimethylphenoxy)-3-ethylaniline
Comparison: 4-(2,5-Dimethylphenoxy)-3-methylaniline is unique due to the specific positioning of the methyl group on the aniline moiety, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacological or material properties, making it a valuable target for further research and development.
Properties
IUPAC Name |
4-(2,5-dimethylphenoxy)-3-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-5-11(2)15(8-10)17-14-7-6-13(16)9-12(14)3/h4-9H,16H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAYSAXAFVZLCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC2=C(C=C(C=C2)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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